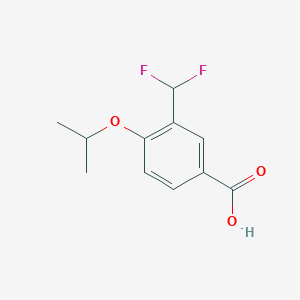

![molecular formula C25H23N5O5S2 B2668705 4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 868212-67-3](/img/structure/B2668705.png)

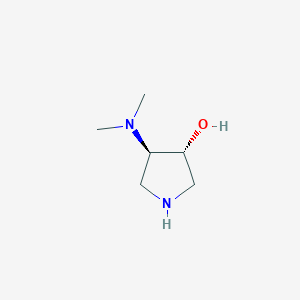

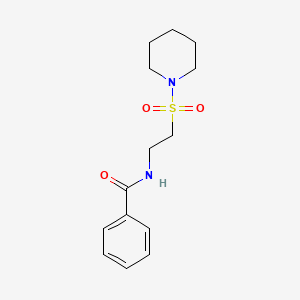

4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the reaction of reduced products with various sulfonyl chlorides . The compounds were dissolved in ethanol, and then a solution of sodium poly-sulfur was added dropwise to a stirred and warm solution of the compound in ethanol–water .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were characterized using spectroscopic analysis techniques such as IR, 1H-NMR, 13C-NMR, and HRMS .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are prominent inhibitors of carbonic anhydrase (CA) isoenzymes, which play crucial roles in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor. Research on aromatic sulfonamides, including compounds structurally similar to the molecule , has shown nanomolar half maximal inhibitory concentrations (IC50) against multiple CA isoenzymes, highlighting their potential in therapeutic applications targeting diseases where CA activity is dysregulated (Supuran, Maresca, Gregáň, & Remko, 2013).

Metal Complexation for Enhanced Biological Activity

The synthesis and characterization of metal complexes with sulfonamide derivatives have been explored for their potential to enhance biological and catalytic activities. For instance, complexes of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide with Zinc (II) and Copper (II) ions have shown promising properties for applications in the pharmaceutical and chemical industries, suggesting the molecule's structural framework can be exploited for developing advanced materials with specific functionalities (Orie, Ike, & Nzeneri, 2021).

Antimicrobial and Antifungal Properties

Sulfonamide derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable in the development of new therapeutic agents. Research involving substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives revealed appreciable activity against both bacteria and fungi, indicating the potential of sulfonamide-based compounds in addressing microbial resistance challenges (Vijaya Laxmi, Ravi, & Nath, 2019).

Molecular Modeling for Drug Design

Molecular modeling studies have been conducted on sulfonamide derivatives to understand their interactions with biological targets, aiding in the design of more effective drugs. For example, Schiff base derivatives synthesized from sulfamerazine, a known sulfonamide drug, showed potent antibacterial and antifungal activity, with molecular modeling revealing key hydrogen bindings and hydrophobic interactions responsible for their efficacy (Othman, Al-Masoudi, Hama, & Hussain, 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O5S2/c1-18-16-17-26-25(27-18)29-36(32,33)22-14-10-20(11-15-22)28-24(31)19-8-12-23(13-9-19)37(34,35)30(2)21-6-4-3-5-7-21/h3-17H,1-2H3,(H,28,31)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURPESPMXVJXHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2668632.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2668635.png)

![2-Chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]benzonitrile](/img/structure/B2668638.png)

![N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2668639.png)